E. coli FtsZ GTPase Inhibition Potency: Benchmarking Against Close Structural Analogs
The target compound inhibits E. coli FtsZ GTPase activity with an IC₅₀ of 2.70 × 10⁴ nM (27 µM) [1]. This places it at an intermediate potency within the benzamide FtsZ inhibitor class: it is approximately 2.7‑fold less potent than the more optimized analog CHEMBL2418095 (IC₅₀ = 9.87 × 10³ nM), yet approximately 1.4‑fold more potent than CHEMBL2418096 (IC₅₀ = 3.70 × 10⁴ nM) [2]. The 3‑chloro substitution on the pendant phenyl ring therefore provides a defined, intermediate biochemical phenotype that is distinguishable from both the higher‑potency and lower‑potency analogs in the same series.
| Evidence Dimension | Inhibition of E. coli FtsZ GTPase activity (IC₅₀) |
|---|---|
| Target Compound Data | 2.70 × 10⁴ nM (27 µM) |
| Comparator Or Baseline | CHEMBL2418095 (US9169182 series analog): 9.87 × 10³ nM; CHEMBL2418096 (US9169182 series analog): 3.70 × 10⁴ nM |
| Quantified Difference | 2.7‑fold less potent than CHEMBL2418095; 1.4‑fold more potent than CHEMBL2418096 |
| Conditions | Enzyme‑coupled GTPase inhibition assay, 5 min incubation, E. coli FtsZ recombinant protein (BindingDB assays) |
Why This Matters
The compound occupies a defined potency position within a characterized benzamide series, enabling rational selection when intermediate target engagement—rather than maximal inhibition—is desired for mechanistic or selectivity studies.
- [1] BindingDB. BDBM50086124 (CHEMBL3425693). Affinity Data: IC₅₀ = 2.70E+4 nM. Assay: Inhibition of Escherichia coli FtsZ GTPase activity after 5 mins by enzyme‑coupled inhibition assay. https://www.bindingdb.org/ View Source
- [2] BindingDB. BDBM50439495 (CHEMBL2418095). Affinity Data: E. coli FtsZ GTPase IC₅₀ = 9.87E+3 nM; S. aureus FtsZ GTPase IC₅₀ = 6.70E+4 nM. BDBM50439496 (CHEMBL2418096). Affinity Data: E. coli FtsZ GTPase IC₅₀ = 3.70E+4 nM; S. aureus FtsZ GTPase IC₅₀ = 3.80E+4 nM. https://www.bindingdb.org/ View Source
